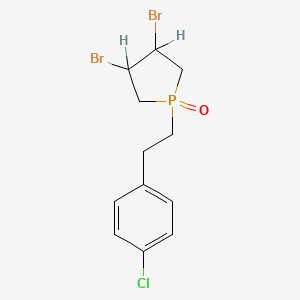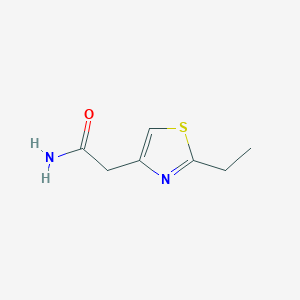
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethoxy)-6-(methylthio)toluene, commonly referred to as 1-(2OHEtOMe)-6(MeS)T, is an organic compound with a unique structure that combines hydroxyethoxy and methylthio functional groups attached to a toluene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene typically involves multiple steps, starting with the preparation of the toluene derivative. One common method involves the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in aminotoluene.
Etherification: The amino group is then converted to a hydroxyethoxy group through etherification.
Thiomethylation: Finally, the hydroxyethoxy derivative undergoes thiomethylation to introduce the methylthio group.
Industrial Production Methods
Industrial production of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylthio group can be reduced to a thiol group.
Substitution: The hydroxyethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxyethoxy)-6-(methylthio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can be compared with other similar compounds, such as:
1-(2-Hydroxyethoxy)-4-(methylthio)toluene: Differing in the position of the methylthio group, which can affect its reactivity and biological activity.
1-(2-Methoxyethoxy)-6-(methylthio)toluene: Substitution of the hydroxy group with a methoxy group, altering its hydrogen bonding capability.
1-(2-Hydroxyethoxy)-6-(ethylthio)toluene: Replacement of the methylthio group with an ethylthio group, impacting its steric and electronic properties.
特性
CAS番号 |
125056-71-5 |
|---|---|
分子式 |
C9H14N2O4S |
分子量 |
246.29 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
InChIキー |
RCMQIVZCCPUJFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


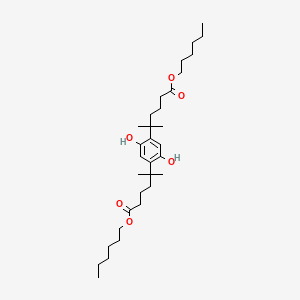

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

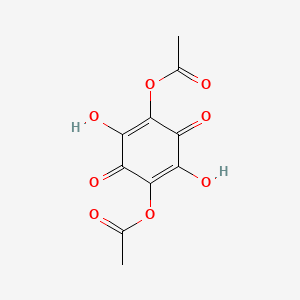
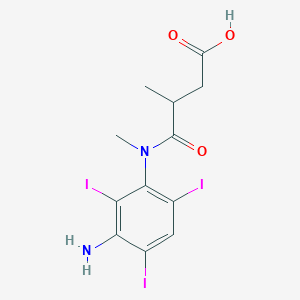
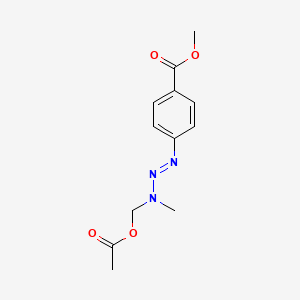
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

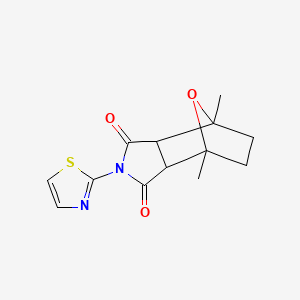
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

